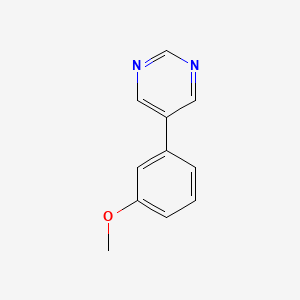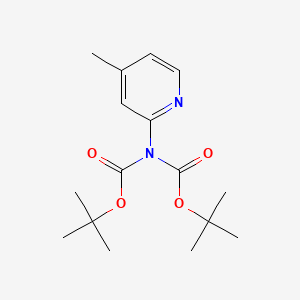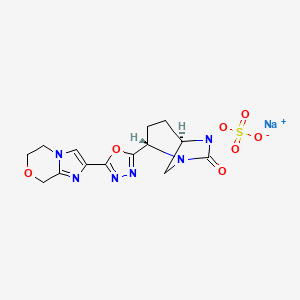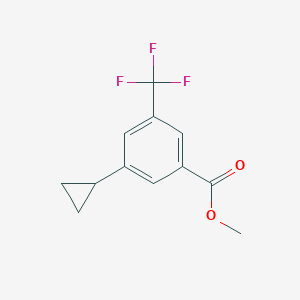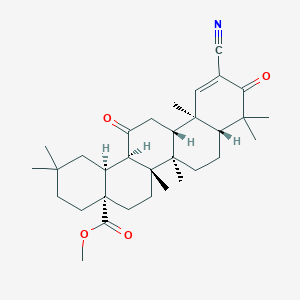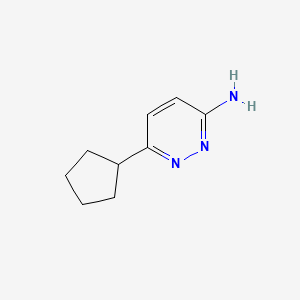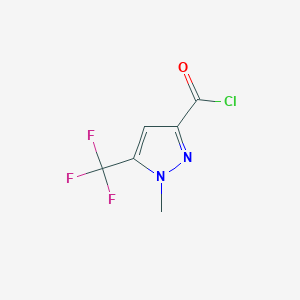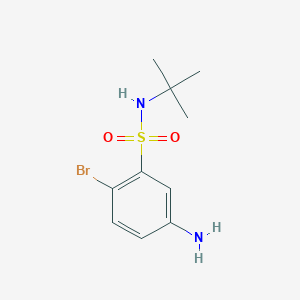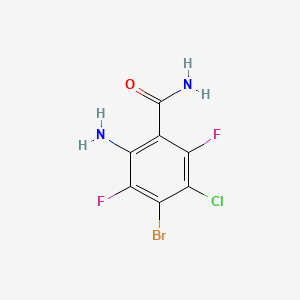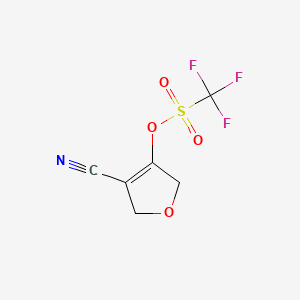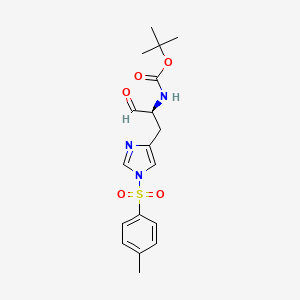
Boc-L-His(Tos)-PAM resin (100-200 mesh)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl hydrogen pimelate can be synthesized through the esterification of pimelic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of ethyl hydrogen pimelate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl hydrogen pimelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pimelic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pimelic acid.
Reduction: Heptanediol.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl hydrogen pimelate is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of ethyl hydrogen pimelate depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations to form desired products. In pharmaceuticals, its mechanism involves its conversion to active compounds that interact with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pimelic Acid: The parent compound of ethyl hydrogen pimelate.
Heptanedioic Acid: Another name for pimelic acid.
Heptanediol: The reduced form of ethyl hydrogen pimelate.
Uniqueness
Ethyl hydrogen pimelate is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound, pimelic acid. This ester group makes it more reactive in certain chemical reactions, allowing for a broader range of applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C18H23N3O5S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C18H23N3O5S/c1-13-5-7-16(8-6-13)27(24,25)21-10-14(19-12-21)9-15(11-22)20-17(23)26-18(2,3)4/h5-8,10-12,15H,9H2,1-4H3,(H,20,23)/t15-/m0/s1 |
InChI-Schlüssel |
PAKCMNTZXOQMIK-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C=O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


